3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine

Description

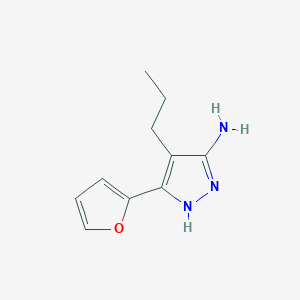

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-(furan-2-yl)-4-propyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H13N3O/c1-2-4-7-9(12-13-10(7)11)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13) |

InChI Key |

AFBCZNMIKZIKLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(NN=C1N)C2=CC=CO2 |

Origin of Product |

United States |

Structural and Spectroscopic Characterization of 3 Furan 2 Yl 4 Propyl 1h Pyrazol 5 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive confirmation of the molecular structure of 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the compound's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex, with distinct signals for the protons of the propyl group, the furan (B31954) ring, and the pyrazole (B372694) ring, as well as the amine and N-H protons. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene group attached to the pyrazole ring. The protons of the furan ring would appear in the aromatic region, with their specific shifts and coupling patterns dictated by their positions on the furan ring. The amine (NH₂) protons would likely present as a broad singlet, and the pyrazole N-H proton would also be a singlet, with its chemical shift potentially influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the three carbons of the propyl group, the four carbons of the furan ring, and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 | ~14 |

| Propyl-CH₂ | ~1.6 | ~23 |

| Propyl-CH₂ (attached to pyrazole) | ~2.5 | ~21 |

| Furan-H3' | ~6.4 | ~110 |

| Furan-H4' | ~6.5 | ~112 |

| Furan-H5' | ~7.4 | ~143 |

| Pyrazole-C3 | - | ~150 |

| Pyrazole-C4 | - | ~115 |

| Pyrazole-C5 | - | ~140 |

| Pyrazole-NH | ~12.0 (broad) | - |

| Amine-NH₂ | ~5.0 (broad) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various bonds. Key expected absorptions include N-H stretching vibrations for both the pyrazole ring and the primary amine group, typically appearing in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the propyl group and the furan and pyrazole rings would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and furan rings would likely produce a series of bands in the 1400-1650 cm⁻¹ region. Finally, the C-O stretching of the furan ring would be expected around 1000-1300 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound (Note: These are predicted values based on characteristic group frequencies.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amine and Pyrazole) | 3100 - 3500 |

| C-H Stretch (Aromatic/Heterocyclic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N and C=C Stretch (Rings) | 1400 - 1650 |

| C-O Stretch (Furan) | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, the molecular ion peak (M⁺) would be expected at a mass corresponding to its molecular formula (C₁₀H₁₃N₃O). The fragmentation pattern would likely involve the loss of the propyl group, cleavage of the furan ring, and other characteristic fragmentations of the pyrazole ring system.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated system formed by the pyrazole and furan rings. The position and intensity of these absorption maxima (λ_max) would be sensitive to the solvent polarity. In general, pyrazole derivatives exhibit absorption maxima in the UV region.

Raman spectroscopy, which is complementary to IR spectroscopy, provides information about the vibrational modes of a molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would show characteristic bands for the pyrazole and furan ring breathing modes, as well as C-H and C-C stretching vibrations of the propyl group.

Investigation of Tautomerism in this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. This compound can potentially exist in different tautomeric forms due to the presence of the pyrazole ring and the amino substituent.

The pyrazole ring itself can undergo annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In the case of this compound, this would lead to two possible tautomers. The relative stability of these tautomers would be influenced by the electronic effects of the furan, propyl, and amino substituents.

Furthermore, amino-imino tautomerism is also a possibility. The amino group at the 5-position can potentially tautomerize to an imino form. The equilibrium between the amino and imino forms is often dependent on the solvent and temperature. Spectroscopic techniques, particularly NMR spectroscopy, can be employed to study these tautomeric equilibria. For instance, in some cases, separate signals for the different tautomers can be observed in the NMR spectrum at low temperatures. Theoretical calculations can also provide valuable insights into the relative energies and stabilities of the different tautomeric forms.

Annular Prototropic Tautomerism

Annular prototropic tautomerism in 1H-pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com For this compound, this results in a dynamic equilibrium between two distinct tautomers: this compound (Tautomer A) and 5-(furan-2-yl)-4-propyl-1H-pyrazol-3-amine (Tautomer B).

In this equilibrium, the identity of the substituents at positions 3 and 5 are interchanged. The relative stability and, therefore, the predominant tautomer in the equilibrium are largely dictated by the electronic properties of the substituents on the pyrazole ring. researchgate.net It has been established in studies of variously substituted pyrazoles that electron-donating groups tend to favor the tautomer where they are located at the 3-position. nih.gov In the case of the title compound, both the furan-2-yl group and the 4-propyl group are considered electron-donating. Consequently, it is anticipated that Tautomer A, with the furan ring at the 3-position, would be the more stable and thus the major form at equilibrium.

Side-Chain Tautomerism

In addition to annular tautomerism, 3(5)-aminopyrazoles are theoretically susceptible to side-chain tautomerism. mdpi.com This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in the formation of imino tautomers. For this compound, two such imino tautomers are possible: 3-(furan-2-yl)-4-propyl-2,4-dihydro-5H-pyrazol-5-imine (Tautomer C) and 5-(furan-2-yl)-4-propyl-2,4-dihydro-3H-pyrazol-3-imine (Tautomer D).

However, the formation of these imino tautomers disrupts the aromaticity of the pyrazole ring, which is an energetically unfavorable process. Theoretical and experimental studies on a variety of 3(5)-aminopyrazoles have indicated that the amino forms are significantly more stable than their corresponding imino isomers. mdpi.com As a result, the imino tautomers (C and D) are considered high-energy species and are not expected to exist in any significant concentration under normal conditions. The equilibrium lies heavily in favor of the aromatic amino tautomers (A and B).

Theoretical and Experimental Studies of Tautomeric Forms

The determination of the predominant tautomeric form and the energetics of the equilibrium is accomplished through a combination of theoretical modeling and experimental spectroscopic methods. nih.govscilit.com

Theoretical Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with extended basis sets (e.g., 6-311++G(d,p)), are powerful tools for investigating the relative stabilities of tautomers. researchgate.netnih.gov These calculations can determine the Gibbs free energy of each tautomer in the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). researchgate.net

For 3(5)-aminopyrazoles, calculations consistently predict the 3-amino tautomer to be more stable than the 5-amino form, and both amino forms to be substantially more stable than the non-aromatic imino tautomers. researchgate.net Based on these established principles, a table of expected relative energies for the tautomers of this compound can be constructed.

Table 1: Predicted Relative Energies of Tautomers Disclaimer: The following data are illustrative, based on theoretical calculations for analogous 3(5)-aminopyrazole systems, as direct experimental or computational data for this compound are not available in the cited literature.

| Tautomer ID | Structure Name | Expected Relative Energy (kJ/mol) |

| A | This compound | 0 (Reference) |

| B | 5-(Furan-2-yl)-4-propyl-1H-pyrazol-3-amine | +8 to +12 |

| C | 3-(Furan-2-yl)-4-propyl-2,4-dihydro-5H-pyrazol-5-imine | > +50 |

| D | 5-(Furan-2-yl)-4-propyl-2,4-dihydro-3H-pyrazol-3-imine | > +50 |

Experimental Studies

Several spectroscopic techniques are employed to identify the tautomeric forms present in different states.

X-Ray Crystallography: In the solid state, X-ray diffraction provides unambiguous structural information. For substituted 3(5)-aminopyrazoles, it is common to find only one tautomer present in the crystal lattice. nih.govresearchgate.net Studies on related compounds suggest that the 3-amino tautomer is often favored in the solid state. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomeric equilibria in solution. researchgate.net ¹H, ¹³C, and ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment and can differentiate between tautomers. In some cases, if the proton exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. researchgate.net More commonly, rapid exchange leads to a single set of averaged signals, where the chemical shifts reflect the weighted average of the contributing tautomers. ¹⁵N NMR is particularly decisive as the chemical shifts of the ring nitrogen atoms clearly indicate which is protonated (pyrrole-like) and which is not (pyridine-like). mdpi.com

FT-IR Spectroscopy: Infrared spectroscopy can provide evidence for the dominant tautomer through the analysis of N-H stretching frequencies. The distinct vibrational modes of the amino (-NH₂) and imino (=NH) groups, as well as the ring N-H, appear in different regions of the spectrum. nih.gov

Table 2: Expected Characteristic Spectroscopic Data for Annular Tautomers Disclaimer: The chemical shifts and frequencies presented are typical ranges observed for analogous pyrazole systems and serve as a predictive guide. Specific values for the title compound would require direct experimental measurement.

| Spectroscopic Probe | Tautomer A (3-Furyl-5-Amino) | Tautomer B (5-Furyl-3-Amino) |

| ¹H NMR (δ, ppm) | Pyrazole N-H: ~11-12; Pyrazole C-H: N/A (substituted); NH₂: ~5.0-5.5 | Pyrazole N-H: ~11-12; Pyrazole C-H: N/A (substituted); NH₂: ~5.5-6.0 |

| ¹³C NMR (δ, ppm) | C3: ~150 (attached to Furyl); C5: ~155 (attached to NH₂) | C3: ~155 (attached to NH₂); C5: ~150 (attached to Furyl) |

| ¹⁵N NMR (δ, ppm) | N1 (N-H): ~-170 to -185; N2: ~-90 to -100 | N1 (N-H): ~-170 to -185; N2: ~-90 to -100 |

| FT-IR (ν, cm⁻¹) | N-H (ring): ~3100-3200; NH₂ (stretch): ~3300-3450 | N-H (ring): ~3100-3200; NH₂ (stretch): ~3300-3450 |

Computational and Theoretical Studies on 3 Furan 2 Yl 4 Propyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecular systems. For compounds analogous to 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine, these calculations have been instrumental in elucidating their geometric, electronic, and optical properties.

Density Functional Theory (DFT) is a widely used method for determining the most stable geometric configuration (geometry optimization) and electronic properties of molecules. nih.govresearchgate.net For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations using the B3LYP hybrid functional with a 6-31G(d) basis set were performed to determine its most stable geometry. nih.govresearchgate.net The results of the geometry optimization indicated that this molecule adopts a planar conformation, with all its constituent atoms lying within the same geometrical plane. nih.govresearchgate.net This planarity is stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov Such computational approaches provide a foundational understanding of the molecule's structural framework.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. malayajournal.org

In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV. nih.gov A relatively large energy gap like this suggests high electronic stability and low chemical reactivity. nih.gov For another related imidazole (B134444) derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was found to be 4.0106 eV, also indicating good chemical stability. malayajournal.org

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 malayajournal.org |

| ELUMO | -1.2715 malayajournal.org |

| Energy Gap (ΔE) | 4.0106 malayajournal.org |

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule, thereby identifying reactive sites for electrophilic and nucleophilic attacks. nih.govmalayajournal.org The MEP map uses a color scale to denote different potential regions.

For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map showed regions of negative potential (indicated by red and orange colors) around the oxygen atoms of the carboxylic group, suggesting these are nucleophilic sites susceptible to electrophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions and chemical reactivity. nih.govmalayajournal.org

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, which influences properties like dipole moment and electronic structure. uni-muenchen.de While specific NPA or Mulliken charge data for this compound was not found, studies on similar heterocyclic compounds demonstrate the utility of these analyses. For instance, in a study of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole, Mulliken population analysis was computed using DFT to understand the atomic charge distributions. It was noted that such calculations are highly dependent on the basis set used. uni-muenchen.de

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. nih.govnih.govresearchgate.net The hyperpolarizability (β₀) of a molecule is a key indicator of its NLO activity. nih.gov

For a series of pyrazoline derivatives, DFT calculations were used to predict their NLO properties. nih.gov The hyperpolarizability values for these compounds were found to be significantly greater than that of urea, a standard NLO material, suggesting their potential as NLO candidates. nih.gov For instance, a series of N-phenylpropanamide derivatives were synthesized and their NLO properties investigated, with one compound exhibiting a first hyperpolarizability of 6.317 × 10⁻³⁰ esu, indicating its promise for NLO applications. nih.govresearchgate.net

Table 2: Predicted NLO Properties for a Related Compound

| Compound | Linear Polarizability (α) (× 10⁻²³ esu) | First Hyperpolarizability (β) (× 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (× 10⁻³⁵ esu) |

|---|---|---|---|

| 7c* | 4.195 nih.govresearchgate.net | 6.317 nih.govresearchgate.net | 4.314 nih.govresearchgate.net |

*N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative

Topological analyses like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) provide detailed insights into the nature of chemical bonding and non-covalent interactions within a molecule. While specific studies employing these techniques on this compound were not identified, their application to other heterocyclic systems has been documented. These methods are instrumental in visualizing and quantifying electron localization, which is fundamental to understanding a molecule's structure and reactivity.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are crucial for predicting the binding modes and affinities of pyrazole (B372694) derivatives to biological targets. eurasianjournals.com These approaches offer a cost-effective and efficient means to identify lead compounds and optimize their pharmacological properties. eurasianjournals.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like this compound, docking studies are instrumental in predicting how the molecule might interact with the active site of a protein.

Research on various pyrazole derivatives has frequently employed molecular docking to screen for potential inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govbohrium.com Docking simulations of pyrazole-based compounds have been performed against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Rearranged during Transfection (RET) kinase. nih.govmdpi.comnih.govrsc.org These studies typically reveal that the pyrazole scaffold can fit into the ATP-binding pocket of these enzymes, forming key interactions that are essential for inhibitory activity. mdpi.comnih.gov

The binding interactions commonly observed for pyrazole derivatives include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the amine group are potential hydrogen bond donors and acceptors, often forming crucial bonds with amino acid residues in the hinge region of the kinase active site. nih.gov

Hydrophobic Interactions: The furan (B31954) and propyl groups of the molecule would be expected to engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing to the stability of the complex. nih.gov

Pi-Pi Stacking: The aromatic furan and pyrazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results of such docking studies are often summarized in a table that includes the binding affinity (usually in kcal/mol) and the specific interacting amino acid residues. While no specific data exists for this compound, a hypothetical representation of docking results against a generic kinase target is presented below to illustrate the type of data generated.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | Met108, Leu107 | Hydrogen Bond |

| Lys114 | Hydrogen Bond | ||

| Val85, Ala102 | Hydrophobic | ||

| Kinase B | -9.2 | Glu150, Asp201 | Hydrogen Bond |

| Phe148 | π-π Stacking | ||

| Ile98, Leu199 | Hydrophobic | ||

| Kinase C | -7.9 | Cys175 | Hydrogen Bond |

| Leu78, Val125 | Hydrophobic |

This table is illustrative and does not represent actual experimental data for this compound.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For a potential drug candidate like this compound, MD simulations can be used to assess the stability of its conformation when bound to a target protein. These simulations complement docking studies by revealing how the ligand-protein complex behaves in a more dynamic, solution-like environment. nih.gov

A typical MD simulation runs for a specific period (e.g., 100 nanoseconds) and tracks the movements of all atoms in the system. nih.gov Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and the ligand from their initial positions over the course of the simulation. A stable RMSD plot over time suggests that the complex has reached equilibrium and remains stable. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. It can highlight which parts of the protein interact most dynamically with the ligand. researchgate.net

Studies on other pyrazole derivatives have used MD simulations to confirm the stability of the docked conformation within the active site of target proteins like RET kinase and Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations often show that the key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, signifying a stable binding mode. nih.gov

The findings from an MD simulation are often visualized through plots of RMSD and RMSF over time. An illustrative data table summarizing the typical outputs of an MD simulation for a ligand-protein complex is provided below.

| Simulation Parameter | Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard duration for assessing complex stability. |

| Average Protein RMSD | < 2.0 Å | Indicates the protein backbone remains stable throughout the simulation. |

| Average Ligand RMSD | < 1.5 Å | Suggests the ligand maintains a stable binding pose within the active site. |

| Key Interaction Persistence | > 80% | Important hydrogen bonds and hydrophobic contacts are consistently maintained. |

This table is illustrative and does not represent actual experimental data for this compound.

Structure Activity Relationship Sar Studies of 3 Furan 2 Yl 4 Propyl 1h Pyrazol 5 Amine and Its Analogs

Impact of Substituents on Pyrazole (B372694) Ring on Biological Activity Profiles

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. mdpi.comnih.gov The 5-amino group, in particular, is a key feature in many bioactive pyrazole compounds, contributing to their roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. nih.gov

Alterations at various positions of the pyrazole core significantly modulate the pharmacological effects. For instance, in a series of 1,3,4,5-tetrasubstituted pyrazole derivatives, the presence of specific aryl groups at the 5-position, such as those with 4-NO2, 2-OH, and 4-Cl substitutions, was shown to enhance analgesic, anti-inflammatory, and antimicrobial activities. pharmatutor.org The introduction of a tetrazole substituent at the C4 position of a 5-aminopyrazole derivative resulted in a compound with notable cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov

Furthermore, the substitution pattern on phenyl rings attached to the pyrazole core plays a crucial role. In one study of 3-alkyl-1,5-diaryl-1H-pyrazoles, analogs with a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrazole skeleton exhibited more potent antiproliferative activity than those with the same group at the C-5 position. plos.orgnih.gov This highlights the importance of the substituent's electronic and steric properties and its specific location on the heterocyclic ring.

The versatility of the pyrazole scaffold allows for extensive modification, making it a "privileged structure" in drug design. mdpi.com Even minor changes, such as the addition or modification of functional groups, can lead to significant shifts in biological activity, enabling the fine-tuning of compounds for desired therapeutic effects.

Table 1: Effect of Pyrazole Ring Substituents on Biological Activity

| Compound Series | Substituent Modification | Observed Impact on Biological Activity |

|---|---|---|

| 1,3,4,5-tetrasubstituted pyrazoles | Aryl groups with 4-NO2, 2-OH, 4-Cl at C5-position | Enhanced analgesic and anti-inflammatory activities pharmatutor.org |

| 5-Aminopyrazoles | Tetrazole group at C4-position | Increased cytotoxic activity against cancer cell lines nih.gov |

| 3-Alkyl-1,5-diaryl-1H-pyrazoles | 3,4,5-trimethoxyphenyl group at N1 vs. C5 | N1-substitution led to higher antiproliferative potency plos.orgnih.gov |

| Pyrazolyl-aminoquinazolines | Replacement of benzene (B151609) with pyrazole | Resulted in potent and less lipophilic compounds mdpi.com |

Role of Furan-2-yl Moiety in Structure-Activity Relationships

The furan-2-yl moiety at the 3-position of the pyrazole ring is a critical determinant of biological activity. Heterocyclic rings like furan (B31954) are often incorporated into drug candidates to modulate their physicochemical properties and target interactions. researchgate.net In the context of pyrazole derivatives, the furan ring can influence potency and selectivity through various mechanisms, including hydrogen bonding and hydrophobic interactions.

Studies on pyrazole derivatives containing a 5-phenyl-2-furan component have demonstrated significant fungicidal activity. researchgate.netbohrium.com For example, the compound ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate showed notable efficacy against various fungi, particularly P. infestans. bohrium.com This suggests that the furan ring, in combination with other structural features, contributes to the compound's ability to interfere with essential fungal pathways.

The electronic nature of the furan ring can also play a role. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The aromaticity of the furan ring allows it to engage in π-π stacking interactions with aromatic residues in protein binding sites. The synthesis of pyrazole-3-hydrazides from furandiones further illustrates the utility of the furan scaffold in generating diverse pyrazole derivatives with potential pharmacological applications. nih.govmdpi.com

Influence of Propyl Chain Substitution on Biological Potency

The alkyl chain at the 4-position of the pyrazole ring, in this case, a propyl group, significantly influences the compound's lipophilicity and, consequently, its biological potency. The length and branching of alkyl chains are well-known modulators of pharmacokinetic and pharmacodynamic properties.

Research has shown that increasing the length of an aliphatic chain in certain pyrazole derivatives can lead to higher anti-inflammatory activity. mdpi.com This is often attributed to improved membrane permeability or enhanced binding to hydrophobic pockets within the target protein. In a series of 3-alkyl-1,5-diaryl-1H-pyrazoles, the nature of the alkyl group at the 3-position was found to be a key factor in their antiproliferative activity. plos.orgnih.gov

Table 2: Impact of Alkyl Chain Length on Biological Activity of Pyrazole Derivatives

| Compound Series | Alkyl Chain Modification | Observed Effect |

|---|---|---|

| Pyrazole derivatives with amine moieties | Lengthening of the aliphatic chain | Higher anti-inflammatory activity mdpi.com |

| 3-Alkyl-1,5-diaryl-1H-pyrazoles | Variation of the alkyl group at C3 | Modulated antiproliferative activity plos.orgnih.gov |

Rational Design Principles for Optimized Analogs

The rational design of optimized analogs of 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine involves a multi-faceted approach that leverages the SAR insights discussed previously. Key principles include the integration of computational and synthetic strategies to accelerate the discovery process. nih.gov

One primary strategy is scaffold decoration, where the core pyrazole structure is systematically modified with various functional groups to enhance chemical diversity and biological activity. nih.gov This can involve altering substituents on the pyrazole ring, modifying the furan moiety, or varying the length and nature of the alkyl chain. For instance, replacing the furan ring with other heterocycles like thiophene (B33073) or pyridine (B92270) could modulate the electronic properties and binding interactions of the molecule.

Molecular docking and other computational tools are invaluable for predicting how analogs will bind to specific biological targets. researchgate.netnih.gov By simulating the interactions between a designed compound and a protein's active site, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. This approach has been successfully used to design pyrazole derivatives as inhibitors of various enzymes, including protein kinases and carbonic anhydrases. mdpi.comnih.gov

Furthermore, maintaining favorable drug-like properties, as described by Lipinski's and Veber's rules, is a critical aspect of rational design. nih.gov This involves balancing potency with properties like solubility, permeability, and metabolic stability to ensure that the designed analogs have the potential to be developed into effective therapeutic agents. The synthesis of hybrid molecules, which combine the pyrazole core with other pharmacologically active scaffolds, represents another promising avenue for developing novel compounds with enhanced biological profiles. nih.gov

Future Directions and Research Perspectives for 3 Furan 2 Yl 4 Propyl 1h Pyrazol 5 Amine

Development of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally benign methods for producing 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine and its analogs. Classical pyrazole (B372694) synthesis often involves multi-step procedures with harsh reaction conditions. mdpi.com Future research should focus on modern synthetic strategies that overcome these limitations.

Key areas for exploration include:

Multi-component Reactions (MCRs): Designing a one-pot synthesis where the core pyrazole-furan structure is assembled from simple, readily available starting materials would significantly improve efficiency. nih.gov This approach reduces waste, saves time, and allows for the rapid generation of a library of derivatives for screening.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.com

Green Chemistry Approaches: Investigating the use of eco-friendly solvents (e.g., water or ethanol) and green catalysts can minimize the environmental impact of the synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which would be crucial for the large-scale production of the compound if it proves to be a viable drug candidate.

| Synthetic Strategy | Potential Advantages | Key Parameters to Optimize |

| One-Pot Multi-component Reaction | High atom economy, reduced waste, rapid library generation. nih.gov | Catalyst, solvent system, temperature, stoichiometry of reactants. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, higher purity. mdpi.com | Power level, temperature, reaction time, solvent choice. |

| Catalytic Cycloaddition | High regioselectivity and stereoselectivity, milder reaction conditions. mdpi.comnih.gov | Choice of metal catalyst, ligand design, substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Flow rate, reactor design, temperature gradients, reagent mixing. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can provide profound insights into its physicochemical properties, biological activity, and potential mechanisms of action before committing to extensive laboratory work.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.gov This information is fundamental for understanding its chemical behavior and for designing derivatives with tailored electronic characteristics.

Molecular Docking Simulations: To identify potential biological targets, the compound can be virtually docked against the binding sites of various proteins implicated in disease. nih.govresearchgate.net This can help prioritize which biological assays should be performed.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of related analogs, QSAR models can be developed to correlate specific structural features with biological activity. These models can then predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. nih.gov This model can then be used to screen virtual libraries for other compounds with similar features.

| Computational Method | Research Objective | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. researchgate.net | Molecular orbital energies, electrostatic potential maps, spectral properties. |

| Molecular Docking | Identify potential protein targets and predict binding modes. researchgate.net | Binding affinity scores, key interacting amino acid residues, ligand conformation. |

| QSAR Modeling | Establish a correlation between chemical structure and biological activity. | Predictive models for activity, identification of key structural descriptors. |

| Pharmacophore Modeling | Define the essential features for biological activity. nih.gov | 3D arrangement of hydrogen bond donors/acceptors, hydrophobic centers, etc. |

Exploration of New Biological Targets and Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. nih.govnih.gov A crucial future direction is the systematic screening of this compound against a diverse array of biological targets to uncover its therapeutic potential.

A comprehensive screening strategy should include:

Broad-Spectrum Kinase Profiling: Many pyrazole-containing drugs function as kinase inhibitors. Screening against a panel of human kinases could identify specific enzymes that are potently inhibited by the compound, suggesting potential applications in oncology or inflammatory diseases.

Antimicrobial and Antifungal Assays: The compound should be tested against a panel of clinically relevant pathogenic bacteria and fungi to determine its potential as an anti-infective agent. nih.gov

Antioxidant Capacity Evaluation: Given that pyrazole derivatives like Edaravone are potent antioxidants, the ability of this compound to scavenge free radicals and protect cells from oxidative stress should be thoroughly investigated. nih.gov

Phenotypic Screening: High-content screening using various cell lines (e.g., cancer cells, immune cells) can reveal unexpected biological activities or cellular effects that are not predicted by target-based approaches.

| Target Class/Pathway | Rationale for Investigation | Example Assay |

| Protein Kinases | Pyrazole is a common scaffold in kinase inhibitors. | In vitro kinase inhibition assays against a panel of kinases (e.g., receptor tyrosine kinases, cyclin-dependent kinases). |

| Microbial Enzymes | Potential for novel antimicrobial agents. nih.gov | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. |

| Oxidative Stress Pathways | Structural similarity to known antioxidant pyrazoles. nih.gov | ABTS and FRAP assays to measure radical scavenging and reducing power. nih.gov |

| Inflammatory Mediators | Many pyrazole derivatives show anti-inflammatory activity. nih.gov | Assays for inhibition of cyclooxygenase (COX) enzymes or cytokine production (e.g., TNF-α, IL-6) in immune cells. nih.gov |

Strategic Derivatization for Enhanced Activity and Specificity

Once a promising biological activity is identified, strategic derivatization of the parent molecule is the next logical step to optimize its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers several sites for chemical modification.

A systematic derivatization plan should explore modifications at:

The 5-amino group: This group can be acylated, alkylated, or converted into various ureas, thioureas, and sulfonamides to explore how these changes affect target binding and physicochemical properties.

The pyrazole ring: The N-H groups of the pyrazole ring can be substituted with various alkyl or aryl groups, which can significantly influence the molecule's orientation in a binding pocket and its metabolic stability.

The 4-propyl group: The length and branching of this alkyl chain can be varied to probe hydrophobic interactions within the target's active site.

The furan (B31954) ring: Substitution on the furan ring could modulate the electronic properties of the entire molecule and introduce new interaction points for target binding.

| Modification Site | Proposed Derivatives | Potential Impact |

| 5-Amino Group | Amides, sulfonamides, ureas. | Introduce new hydrogen bonding interactions, alter solubility and polarity. |

| Pyrazole N1-Position | Alkylation, arylation. | Modulate metabolic stability, explore additional binding pockets. |

| 4-Propyl Group | Varying alkyl chain length (ethyl, butyl), introducing branching or cyclic groups. | Optimize hydrophobic interactions, fine-tune steric fit. |

| Furan Ring | Introduction of halogens, nitro groups, or other small substituents. | Alter electronic properties, introduce new polar contacts. |

By pursuing these future research directions, the scientific community can systematically unlock the full therapeutic potential of this compound, potentially leading to the development of novel therapeutic agents for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.